molecular formula C12H21NO4 B12106795 (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B12106795
M. Wt: 243.30 g/mol
InChI Key: CTIQWEXQRFSHLG-UHFFFAOYSA-N
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Description

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H21NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity.

Mechanism of Action

The mechanism of action of (2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-tert-Butyl 3-hydroxy-2-methyl-5-oxopyrrolidine-1-carboxylate
  • (2S)-tert-Butyl 3-hydroxy-2-ethyl-5-oxopyrrolidine-1-carboxylate
  • (2S)-tert-Butyl 3-hydroxy-2-propyl-5-oxopyrrolidine-1-carboxylate

Uniqueness

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific isopropyl substitution, which may confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(2S)-tert-Butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate, characterized by the molecular formula C₁₂H₂₁NO₄, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a hydroxyl group, and a carbonyl group, which contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The compound's structure allows it to interact with various biological targets, potentially modulating enzyme activity and influencing metabolic pathways. Its unique configuration makes it a suitable candidate for further research in drug development and biochemistry.

PropertyValue
Molecular FormulaC₁₂H₂₁NO₄
Molecular Weight243.30 g/mol
CAS Number1824507-86-9
Structural FeaturesPyrrolidine ring, hydroxyl group, carbonyl group

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes, influencing their activity. For instance, studies have shown that compounds with similar structures can act as enzyme inhibitors or activators, which could lead to therapeutic effects in various diseases. The potential for this compound to modulate enzyme mechanisms suggests it may play a role in biochemical pathways relevant to drug metabolism and disease treatment.

Pharmacological Potential

The compound's ability to bind to receptors or enzymes can result in significant biological effects. For example, its structural features allow it to engage with molecular targets involved in metabolic processes, which could be leveraged for therapeutic interventions. Preliminary studies suggest that it may exhibit antimicrobial properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms of action .

Antimicrobial Activity

A recent study highlighted the antimicrobial potential of related compounds within the same chemical class. These compounds demonstrated varying degrees of effectiveness against gram-positive and gram-negative bacteria, indicating that structural similarities might confer similar biological activities. The minimum inhibitory concentrations (MICs) observed ranged from 1–8 µM against pathogens like Escherichia coli and Staphylococcus aureus, suggesting a promising avenue for exploring the antimicrobial efficacy of this compound .

Binding Affinity Studies

Binding affinity studies have shown that compounds structurally related to this compound can effectively inhibit certain enzymes involved in bacterial resistance mechanisms. This highlights the potential of such compounds in developing new treatments against antibiotic-resistant strains .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameCAS NumberSimilarity Index
tert-butyl 4-hydroxy-2-oxopiperidine-1-carboxylate1245646-10-90.89
tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate169206-67-10.89
tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate1234616-51-30.89

These compounds exhibit similar functional groups but differ in their structural configurations and biological activities, underscoring the importance of specific arrangements in determining biological effects.

Properties

IUPAC Name

tert-butyl 3-hydroxy-5-oxo-2-propan-2-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-7(2)10-8(14)6-9(15)13(10)11(16)17-12(3,4)5/h7-8,10,14H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIQWEXQRFSHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(CC(=O)N1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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